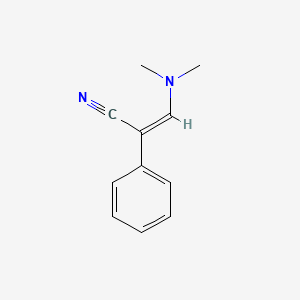

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound has been synthesized through various methods, including Knoevenagel condensation, which involves the reaction of dimethylaminobenzaldehyde with different substrates in the presence of a base like NaOH in ethanol. This method has led to the formation of the compound with different substituents, demonstrating its versatility in synthesis and potential for generating diverse derivatives for further applications (Asiri et al., 2015).

Molecular Structure Analysis

The molecular structure of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile has been extensively studied using experimental and theoretical methods. Crystal structure analysis and DFT calculations have provided evidence of the compound existing in a zwitterionic form in the solid state, highlighting its stable E-isomer and the extreme example of donor–π–acceptor push–pull molecule characteristics (Jasiński et al., 2016).

Chemical Reactions and Properties

The compound exhibits low reactivity with other similar derivatives, which is attributed to its zwitterionic nature and the stabilization provided by its molecular structure. The photophysical characteristics and intramolecular charge transfer properties have been analyzed, demonstrating its potential in applications such as organic photoemitting diodes due to its strong emission in various solvents (Pannipara et al., 2015).

Physical Properties Analysis

The physical properties, including crystallization behavior and solvatochromic behavior, have been studied, revealing that the compound forms crystals under different conditions with varying habits and colors. These properties are attributed to differences in crystal morphology and size, which also influence the compound's solid-state photoluminescence (Percino et al., 2017).

Chemical Properties Analysis

The chemical properties of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile have been explored through its reactions and the formation of different derivatives. Its reactivity with various amino compounds, leading to the synthesis of azomethines and other heterocyclic systems, showcases its versatility and potential for creating a wide range of chemically interesting and useful compounds (Jachak et al., 1993).

科学的研究の応用

Fluorochrome Staining for Bacterial Enumeration

Fluorochromes, such as 3,6-bis[dimethylamino]acridinium chloride (acridine orange), have been widely used in direct enumeration of bacteria in environmental samples. This method involves staining samples with fluorochromes followed by epifluorescent microscopic counting, which has become routine for estimating bacterial abundances due to its effectiveness and simplicity. The methodology and trends in its application underscore the importance of dimethylamino compounds in microbiological research and environmental monitoring (Kepner & Pratt, 1994).

Amyloid Imaging in Alzheimer's Disease

Compounds containing dimethylamino groups have been explored as radioligands for amyloid imaging in Alzheimer's disease. Specifically, compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have shown potential in detecting amyloid in the brain, contributing to early detection and evaluation of antiamyloid therapies. This highlights the significant role of dimethylamino derivatives in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Arsenic Metabolism and Detoxification

Research on the enzymology of arsenic metabolism suggests a new potential role for hydrogen peroxide in detoxifying trivalent arsenic species, with studies indicating that only a few proteins are required for the biotransformation of inorganic arsenic in humans. This sheds light on the metabolic pathways involving dimethylated arsenic species and their detoxification mechanisms, providing insights into environmental health and safety measures (Aposhian et al., 2004).

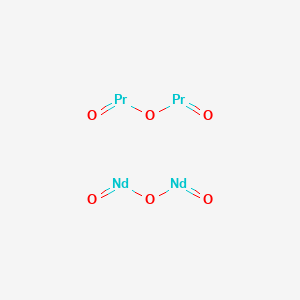

Transition Metal Compounds Characterization

Near-edge X-ray absorption fine structure (NEXAFS) investigations of transition metal compounds, including oxides, nitrides, carbides, and sulfides, reveal their electronic and structural properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, with implications for materials science, catalysis, and environmental science. The review emphasizes the importance of advanced spectroscopic techniques in analyzing materials critical to technological innovation (Chen, 1998).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKZGONUAHUVJF-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)